molecular formula C19H17N3OS B6001227 5-amino-4-(1,3-benzothiazol-2-yl)-1-(1-phenylethyl)-1,2-dihydro-3H-pyrrol-3-one

5-amino-4-(1,3-benzothiazol-2-yl)-1-(1-phenylethyl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B6001227
M. Wt: 335.4 g/mol
InChI Key: NSUZZBHDJONVLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-4-(1,3-benzothiazol-2-yl)-1-(1-phenylethyl)-1,2-dihydro-3H-pyrrol-3-one, also known as ABT-594, is a synthetic compound that has shown potential in the field of pain management. ABT-594 is a potent analgesic that has been found to be effective in treating a variety of pain conditions, including neuropathic pain, inflammatory pain, and acute pain. The purpose of

Mechanism of Action

The mechanism of action of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(1-phenylethyl)-1,2-dihydro-3H-pyrrol-3-one involves the activation of nicotinic acetylcholine receptors (nAChRs) in the central nervous system. Specifically, this compound binds to the α4β2 subtype of nAChRs, which are found in areas of the brain involved in pain processing. Activation of these receptors leads to the release of neurotransmitters, such as dopamine and serotonin, which are involved in pain modulation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its analgesic properties, this compound has been found to have anti-inflammatory effects and to improve cognitive function. It has also been shown to reduce anxiety and depression in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 5-amino-4-(1,3-benzothiazol-2-yl)-1-(1-phenylethyl)-1,2-dihydro-3H-pyrrol-3-one in lab experiments is its potency and specificity for the α4β2 subtype of nAChRs. This allows for more precise targeting of pain pathways in the brain. However, one limitation of using this compound is its relatively short half-life, which can make dosing and administration challenging.

Future Directions

There are several potential future directions for research on 5-amino-4-(1,3-benzothiazol-2-yl)-1-(1-phenylethyl)-1,2-dihydro-3H-pyrrol-3-one. One area of interest is the development of new formulations and delivery methods that can improve the pharmacokinetics and bioavailability of the compound. Another area of interest is the investigation of the long-term effects of this compound on pain processing and the central nervous system. Finally, there is potential for the use of this compound in the treatment of other neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia.
Conclusion:
This compound is a synthetic compound that has shown potential in the field of pain management. Its mechanism of action involves the activation of nicotinic acetylcholine receptors in the central nervous system, which leads to the release of neurotransmitters involved in pain modulation. This compound has been extensively studied for its potential use in the treatment of pain, and has also been found to have anti-inflammatory effects and to improve cognitive function. While there are some limitations to using this compound in lab experiments, there are several potential future directions for research on this compound.

Synthesis Methods

The synthesis of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(1-phenylethyl)-1,2-dihydro-3H-pyrrol-3-one involves a multistep process that includes the condensation of 2-aminobenzothiazole with 1-phenylethylamine, followed by cyclization with ethyl acetoacetate. The resulting product is then reduced with sodium borohydride to yield this compound.

Scientific Research Applications

5-amino-4-(1,3-benzothiazol-2-yl)-1-(1-phenylethyl)-1,2-dihydro-3H-pyrrol-3-one has been extensively studied for its potential use in the treatment of pain. It has been found to be effective in animal models of neuropathic pain, inflammatory pain, and acute pain. This compound has also been shown to have a lower potential for abuse and addiction than other analgesics, such as opioids.

Properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-5-imino-1-(1-phenylethyl)-2H-pyrrol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3OS/c1-12(13-7-3-2-4-8-13)22-11-15(23)17(18(22)20)19-21-14-9-5-6-10-16(14)24-19/h2-10,12,20,23H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSUZZBHDJONVLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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